N,N-dibutyl-2-methyl-3-nitrobenzamide
Description
N,N-Dibutyl-2-methyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a nitro group at the 3-position, a methyl group at the 2-position of the benzene ring, and two butyl chains attached to the amide nitrogen. The dibutyl substituents enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Properties
IUPAC Name |
N,N-dibutyl-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-6-11-17(12-7-5-2)16(19)14-9-8-10-15(13(14)3)18(20)21/h8-10H,4-7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDQEYQOXCUVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dibutyl-2-methyl-3-nitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of butyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a reaction with dibutylamine in the presence of a suitable catalyst to form the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N-dibutyl-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dibutyl-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The amide group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-dibutyl-2-methyl-3-nitrobenzamide with structurally related compounds, focusing on substituent effects, functional groups, and reported properties.
Table 1: Structural and Functional Group Comparisons
| Compound Name | Key Structural Features | Unique Properties vs. Target Compound | Reference |
|---|---|---|---|
| N,3-Dimethyl-2-nitrobenzamide | Nitro (3-position), methyl (2-position), dimethylamide | Lacks butyl chains; reduced lipophilicity and metabolic stability | |
| N-(3-Chlorophenyl)-2-nitrobenzamide | Nitro (2-position), 3-chlorophenylamide | Aromatic amide substituent; altered π-π interactions and electronic effects | |
| N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide | Benzoxazole core, bromophenyl group | Heterocyclic core enhances rigidity; bromine increases molecular weight and halogen bonding potential | |
| N-(3-Cyanothiophen-2-yl)benzamide | Cyanothiophene ring, benzamide | Thiophene introduces sulfur-based reactivity; cyano group enhances polarity | |
| N,N-Dimethylbenzamide | Dimethylamide, no nitro or methyl groups | Simpler structure; lacks electron-withdrawing nitro group, leading to higher electron density |
Substituent Effects on Reactivity and Stability
- Nitro Group : The nitro group at the 3-position in the target compound is a strong electron-withdrawing group, which polarizes the aromatic ring and increases susceptibility to nucleophilic attack. This contrasts with methoxy-substituted analogs (e.g., N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,6-dimethoxybenzamide), where electron-donating groups stabilize the ring but reduce electrophilic reactivity .
- Butyl vs. Methyl Chains : The dibutylamide moiety significantly increases lipophilicity (logP) compared to dimethyl or unsubstituted amides. This enhances membrane permeability but may reduce solubility in polar solvents .
Q & A
Basic: How can reaction conditions be optimized for synthesizing N,N-dibutyl-2-methyl-3-nitrobenzamide with high purity and yield?
Methodological Answer:
The synthesis of nitrobenzamide derivatives typically involves multi-step nitration, amidation, and alkylation reactions. Key parameters include:
- Temperature Control : Maintain reactions at low temperatures (-78°C to 0°C) during sensitive steps like lithiation (e.g., using LDA in THF) to prevent side reactions .
- Solvent Selection : Polar aprotic solvents like THF or DMF enhance reaction efficiency for amide coupling .
- Purification : Column chromatography (silica gel, 2:1 PE/EA) isolates intermediates, while HPLC monitors purity (>95%) .
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of alkylating agents (e.g., 3,3-dimethylallyl bromide) to starting material to minimize unreacted intermediates .
Basic: What analytical techniques are critical for characterizing this compound and validating its structure?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., nitro group at C3, dibutylamide at C1) and confirms regioselectivity. For example, aromatic protons in the nitro-substituted benzene ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₂₃N₂O₃, calc. 299.17 g/mol) and detects isotopic patterns for bromine or chlorine if present .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
Advanced: How can mechanistic contradictions in the nitro-group reduction pathways of this compound be resolved?
Methodological Answer:
- Controlled Reduction Experiments : Compare catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (NaBH₄/CeCl₃). Monitor intermediates via TLC and LC-MS to identify competing pathways (e.g., nitro → amine vs. nitroso → hydroxylamine) .
- Kinetic Studies : Use in-situ IR spectroscopy to track nitro-group disappearance. A slower rate in polar solvents (DMF) suggests stabilization of the nitro intermediate, favoring selective reduction .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and compare activation energies for competing pathways .
Advanced: What strategies address discrepancies in crystallographic data vs. spectroscopic results for this compound?
Methodological Answer:
- Cross-Validation : Use single-crystal X-ray diffraction (SHELX refinement) to resolve ambiguities in NMR assignments (e.g., distinguishing ortho/meta substituents) .
- Dynamic NMR : At variable temperatures (e.g., 25–100°C), observe coalescence of split signals caused by conformational flexibility in the dibutylamide group .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves electron density maps for nitro groups, which may appear distorted in low-quality crystals .
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize compounds with ΔG < -8 kcal/mol .
- QSAR Modeling : Train models on nitrobenzamide analogs with known IC₅₀ values. Descriptors like logP and HOMO-LUMO gaps correlate with membrane permeability .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .
Basic: What are common side reactions during the alkylation of 2-methyl-3-nitrobenzamide precursors, and how are they mitigated?
Methodological Answer:
- Competitive N-Alkylation vs. O-Alkylation : Use bulky bases (e.g., LDA) to deprotonate the amide nitrogen selectively, minimizing O-alkylation byproducts .
- Byproduct Removal : Add quenching agents (NH₄Cl) post-reaction to hydrolyze unreacted alkyl halides. Extract with ethyl acetate to isolate the target .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of intermediates, especially nitro groups .
Advanced: How do steric effects from the dibutylamide group influence the reactivity of this compound?
Methodological Answer:
- Steric Hindrance Mapping : X-ray crystallography reveals dihedral angles >60° between the benzamide core and dibutyl groups, reducing nucleophilic attack at the amide carbonyl .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs. KIE > 1 indicates steric slowing of hydrogen abstraction .
- Torsional Strain Analysis : MMFF94 force fields calculate energy penalties (>5 kcal/mol) for rotation of butyl chains, explaining reduced conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
